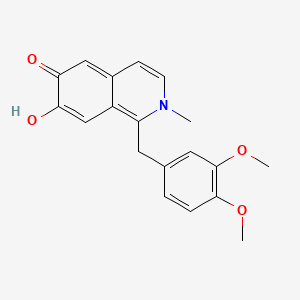

Protopapaverine

Description

Structure

3D Structure

Properties

CAS No. |

83803-44-5 |

|---|---|

Molecular Formula |

C19H19NO4 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-7-hydroxy-2-methylisoquinolin-6-one |

InChI |

InChI=1S/C19H19NO4/c1-20-7-6-13-10-16(21)17(22)11-14(13)15(20)8-12-4-5-18(23-2)19(9-12)24-3/h4-7,9-11,22H,8H2,1-3H3 |

InChI Key |

WBMGWJGLUWZFEE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=CC(=O)C(=CC2=C1CC3=CC(=C(C=C3)OC)OC)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Protopapaverine

Total Synthesis Methodologies

The complete construction of the protopapaverine skeleton from simple, commercially available starting materials is known as total synthesis. Over the decades, the approaches to building this complex framework have significantly advanced.

The traditional synthesis of the core structure found in this compound and related protoberberine alkaloids has historically relied on a few foundational name reactions designed to construct the isoquinoline (B145761) or tetrahydroisoquinoline moiety. clockss.orgmcmaster.caacs.org These methods, while groundbreaking for their time, often involved harsh conditions and lacked the regioselectivity and stereoselectivity of modern techniques. clockss.orgcapes.gov.br

Two of the most significant classical methods are:

Bischler-Napieralski Reaction : This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. mcmaster.casemanticscholar.orgacs.orgresearchgate.net The amide is typically prepared from a phenylethylamine and an acyl chloride. The cyclization agent is a strong dehydrating acid, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). nih.gov This method is a cornerstone for building the A-B ring system of the alkaloid.

Pictet-Spengler Reaction : This reaction produces a tetrahydroisoquinoline through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. clockss.orgresearchgate.netmdpi.com The reaction is a special case of the Mannich reaction and can sometimes proceed under physiological pH and temperature conditions, which is relevant to the biosynthesis of these alkaloids. mcmaster.camdpi.com Chiral auxiliaries derived from natural sources like amino acids or carbohydrates were often employed to induce asymmetry in these classical syntheses. clockss.orgcdnsciencepub.com

These classical approaches were instrumental in the early structural elucidation and synthesis of isoquinoline alkaloids. mcmaster.ca However, they often required the use of pre-functionalized starting materials to guide the cyclization to the desired substitution pattern, as the reactions themselves offered limited control over regiochemistry. mcmaster.ca

| Classical Synthesis Reaction | Description | Typical Reagents | Product Core |

| Bischler-Napieralski | Cyclization of a β-arylethylamide. semanticscholar.orgacs.org | PCl₅, POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | Condensation of a β-arylethylamine with an aldehyde/ketone. researchgate.netmdpi.com | Acid catalyst (e.g., HCl) | 1,2,3,4-Tetrahydroisoquinoline |

Contemporary organic synthesis seeks to overcome the limitations of classical methods by developing more efficient, selective, and environmentally benign reactions. acs.orgfrontiersin.org In the context of this compound and its structural relatives, the protoberberines, significant innovations have emerged, particularly in the field of metal-catalyzed cross-coupling reactions. acs.orgnih.gov

A landmark modern approach is the palladium-catalyzed enolate arylation . nih.govnih.gov This strategy allows for the formation of the key isoquinoline core in a highly convergent and efficient manner. A notable synthesis of the related alkaloid berberine (B55584) highlights this innovation:

Two key fragments, a substituted aryl bromide and a ketone, are prepared separately. nih.gov

These fragments are then coupled using a palladium catalyst and a suitable base (e.g., Cs₂CO₃). This step forms a crucial C-C bond, creating the isoquinoline precursor. nih.gov

Subsequent intramolecular reactions, often in a one-pot sequence, complete the tetracyclic system of the alkaloid. nih.gov

This method offers several advantages over classical approaches:

Modularity : By simply changing the ketone or aryl bromide coupling partners, a wide variety of analogs can be synthesized rapidly. nih.gov

Regiocontrol : It avoids the regioselectivity problems often encountered in classical electrophilic aromatic substitution reactions. nih.gov

Other modern innovations include the development of catalytic asymmetric synthesis , which uses chiral catalysts to produce a single enantiomer of the target molecule, a critical feature for biologically active compounds. capes.gov.brfrontiersin.orgnih.govsnnu.edu.cn These methods can involve asymmetric hydrogenation, organocatalysis, or other transition-metal-catalyzed processes to install stereocenters with high control. nih.gov

The strategic planning of a multi-step synthesis can be broadly categorized into two main pathways: linear and convergent. acs.orgunigoa.ac.in

The modern palladium-catalyzed synthesis of protoberberine alkaloids is a prime example of a convergent approach . nih.gov As described previously, two complex building blocks (an aryl bromide and a ketone) are synthesized in parallel and then joined in a key coupling step. This strategy is significantly more efficient than early linear syntheses of related alkaloids, which involved more than eight sequential steps. unigoa.ac.in

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly in a single sequence. | Conceptually simple to plan. | Overall yield decreases exponentially with more steps. |

| Convergent | Independent synthesis of fragments followed by late-stage coupling. acs.orgresearchgate.net | Higher overall yield for complex targets; more efficient. | Requires more complex planning and synthesis of multiple fragments. |

Partial Synthesis and Derivatization Approaches

Partial synthesis involves using a readily available, structurally similar natural product as a starting material for chemical modification. This is often more practical than total synthesis for producing derivatives or analogs.

This compound is part of a large family of isoquinoline alkaloids, and its structure is biosynthetically linked to other well-known compounds. cabidigitallibrary.orgmdpi.com In nature, protopine (B1679745) alkaloids are synthesized from the central intermediate (S)-reticuline. cabidigitallibrary.orgresearchgate.net This biosynthetic pathway provides a conceptual basis for laboratory transformations.

Chemically, abundant protoberberine alkaloids like berberine serve as excellent starting materials for creating a diverse range of derivatives. researchgate.netmuni.czmuni.cz These naturally sourced compounds can be subjected to various chemical reactions to modify their structure. For example, the quaternary iminium group within berberine is susceptible to nucleophilic attack, and the core structure can be modified through oxidation, reduction, or rearrangement reactions to access different alkaloid scaffolds. researchgate.netrsc.org The synthesis of protopine alkaloids has been achieved through reaction sequences involving ring enlargement of related benzazepine structures. science.govnih.gov

A key structural feature of this compound and its analogs is the transannular carbonyl group within the ten-membered ring. This carbonyl group is a reactive site for chemical transformations, particularly reduction. The reduction of the carbonyl group in protopine-type alkaloids is a common and important reaction.

The use of sodium borohydride (B1222165) (NaBH₄) is a well-established method for this transformation. researchgate.netcdnsciencepub.com Reaction of a protopine alkaloid with sodium borohydride reduces the carbonyl group (ketone) to a secondary alcohol. cdnsciencepub.com This transformation can be confirmed by spectroscopic methods, such as the disappearance of the carbonyl band in the infrared (IR) spectrum and the appearance of a hydroxyl band. cdnsciencepub.com

Similarly, the related quaternary protoberberine alkaloids, which possess a positively charged iminium ion, can be readily reduced by sodium borohydride to the corresponding tertiary amine, a tetrahydroprotoberberine. researchgate.netrsc.orgresearchgate.net The specific stereochemical outcome of these reductions can sometimes be influenced by the reaction conditions, such as the solvent used. rsc.org

| Starting Compound Type | Key Functional Group | Reducing Agent | Product Functional Group | Product Type |

| Protopine Alkaloid | Carbonyl (Ketone) | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Dihydroprotopine |

| Protoberberine Alkaloid | Iminium Ion | Sodium Borohydride (NaBH₄) | Tertiary Amine | Tetrahydroprotoberberine |

Methylation and Other Functional Group Modifications

The chemical structure of this compound lends itself to various functional group modifications, including methylation, which can alter its properties and serve as a basis for the synthesis of other complex alkaloids. Methylation is a chemical process involving the addition of a methyl group to a substrate. wikipedia.org In the context of alkaloids like this compound, this is often accomplished using methylating agents to modify hydroxyl or amine groups present in the molecule or its precursors.

One notable transformation involves the synthesis of 6,7,3',4'-bismethylenedioxy-protopapaverine. rsc.org This compound represents a significant modification of the this compound structure, where methoxy (B1213986) groups are converted into methylenedioxy bridges. Such modifications are crucial in synthetic chemistry for creating derivatives with potentially different biological activities or for achieving specific structural targets. The general process of methylation can be catalyzed by enzymes and is fundamental in many biological systems for regulating gene expression and protein function. wikipedia.org In organic synthesis, chemical methylation allows for the precise modification of complex molecules.

Functional group modifications are not limited to methylation. Other transformations can include reactions at the nitrogen atom or modifications of the aromatic ring substituents. For instance, the nitrogen atom in the isoquinoline core can be quaternized, a key step in reactions like the Stevens rearrangement. These modifications are summarized in the table below.

| Modification Type | Description | Example Reactant/Group | Example Product/Group |

| Methylation | Addition of a methyl group (CH₃) to an atom (e.g., oxygen, nitrogen). wikipedia.org | Hydroxyl (-OH) | Methoxy (-OCH₃) |

| Methylenation | Formation of a methylenedioxy bridge (-O-CH₂-O-) from two adjacent hydroxyl or methoxy groups. | Catechol group | Methylenedioxy group |

| Quaternization | Alkylation of the tertiary nitrogen atom to form a quaternary ammonium (B1175870) salt. wikipedia.org | Isoquinoline Nitrogen | N-alkyl quaternary ammonium ion |

| Dehydrogenation | Removal of hydrogen atoms to create double bonds, converting a tetrahydroisoquinoline to an isoquinoline. unigoa.ac.in | Tetrahydropapaverine | Papaverine (B1678415) |

Mechanistic Investigations of this compound Synthesis Reactions

The synthesis of this compound and related isoquinoline alkaloids involves complex reaction sequences whose mechanisms have been the subject of detailed investigation. Understanding these mechanisms is critical for optimizing reaction conditions, improving yields, and developing novel synthetic routes. Key areas of study include rearrangement reactions and the role of catalysts in facilitating specific chemical transformations.

Exploration of Reaction Mechanisms (e.g., Stevens rearrangement related studies)

The Stevens rearrangement is a significant reaction in organic chemistry used to convert quaternary ammonium salts into rearranged amines using a strong base. wikipedia.org This 1,2-rearrangement has been applied in the synthesis of various alkaloid structures. royalsocietypublishing.orgnih.gov The reaction is particularly relevant to the synthesis of protoberberine alkaloids, which are structurally related to this compound. nih.gov

The mechanism of the Stevens rearrangement has been a topic of considerable debate. wikipedia.org It begins with the deprotonation of the carbon alpha to the positively charged nitrogen atom, forming an ylide. wikipedia.org The subsequent rearrangement was initially thought to be a concerted process. However, evidence now suggests a mechanism involving the homolytic cleavage of the N-C bond to form a radical pair, which then recombines within a solvent cage to yield the product. wikipedia.orgroyalsocietypublishing.org This radical-pair mechanism explains the observed retention of configuration at the migrating carbon. wikipedia.org

Steps in the Stevens Rearrangement Mechanism:

Ylide Formation: A strong base removes a proton from the carbon adjacent to the quaternary nitrogen, creating a nitrogen ylide. wikipedia.org

Bond Cleavage: The bond between the nitrogen and the migrating group cleaves homolytically to form a diradical pair. wikipedia.org

Radical Recombination: The radical pair recombines within a solvent cage to form the rearranged amine product. wikipedia.orgroyalsocietypublishing.org

This rearrangement provides a powerful method for carbon-carbon bond formation and has been utilized in cascade reactions to build complex molecular architectures like the protoberberine skeleton from simpler tetrahydroisoquinoline precursors. nih.gov

| Mechanistic Step | Description | Key Intermediates |

| 1. Deprotonation | A strong base abstracts an acidic proton from the α-carbon. | Quaternary ammonium salt |

| 2. Ylide Formation | A nitrogen ylide is formed as a reactive intermediate. wikipedia.org | Nitrogen Ylide |

| 3. Homolytic Cleavage | The N-C bond breaks, generating a radical pair. wikipedia.orgroyalsocietypublishing.org | Diradical pair in a solvent cage |

| 4. Recombination | The radicals recombine to form the final rearranged product. wikipedia.orgroyalsocietypublishing.org | Rearranged amine |

Role of Catalysis in this compound Chemical Transformations

Homogeneous Catalysis: A homogeneous catalyst exists in the same phase as the reactants. lumenlearning.com In alkaloid synthesis, this often involves soluble transition metal complexes. For example, a double-Stevens rearrangement used to expand a cyclophane ring was catalyzed by dirhodium tetraacetate. wikipedia.org Such catalysts are effective in promoting the in-situ formation of ylides from diazo compounds, which can then undergo rearrangement. wikipedia.org

Heterogeneous Catalysis: A heterogeneous catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. lumenlearning.com These catalysts function by providing an active surface where reactants can adsorb and react. libretexts.org A classic example relevant to isoquinoline alkaloids is the dehydrogenation of tetrahydropapaverine to papaverine using a palladium (Pd) catalyst. unigoa.ac.in This process is essential for creating the aromatic isoquinoline core from a saturated precursor.

The choice of catalyst is critical as it can direct the outcome of a reaction, improving yield and selectivity for a desired product. utexas.eduschrodinger.com

| Catalyst Type | Phase | Mechanism of Action | Example Application |

| Homogeneous | Same phase as reactants savemyexams.com | Interacts with a reactant to form an intermediate, which then reacts further to regenerate the catalyst. lumenlearning.com | Dirhodium tetraacetate in ylide formation for Stevens rearrangement. wikipedia.org |

| Heterogeneous | Different phase from reactants savemyexams.com | Provides an active surface for reactant adsorption, reaction, and product desorption. savemyexams.com | Palladium (Pd) metal for the dehydrogenation of tetrahydropapaverine. unigoa.ac.in |

Biosynthetic Pathways and Metabolic Interconnections of Protopapaverine

Elucidation of Precursor Incorporation into Protopapaverine Biosynthesis

Understanding the incorporation of precursor molecules is fundamental to elucidating the biosynthetic pathway of this compound. Isotopic labeling studies, primarily conducted on the analogous compound papaverine (B1678415), have been instrumental in tracing the metabolic fate of proposed precursors.

Initial hypotheses for the biosynthesis of papaverine-type alkaloids suggested that norlaudanosoline was the immediate precursor. wustl.edunih.govnih.gov This theory proposed that norlaudanosoline would undergo full O-methylation to yield tetrahydropapaverine, which would then be aromatized. wustl.edunih.govnih.gov However, experimental data from precursor administration in Papaver seedlings have led to a revision of this pathway. wustl.edunih.govnih.gov

Current evidence strongly supports that the central and earliest benzylisoquinoline alkaloid in this pathway is not the tetraoxygenated norlaudanosoline, but rather the trihydroxylated norcoclaurine, which is subsequently converted to (S)-reticuline. wustl.edunih.govnih.gov (S)-Reticuline is a critical branch-point intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids. nih.gov Studies have demonstrated that (S)-reticuline is a precursor to tetrahydropapaverine and, consequently, papaverine. nih.gov The pathway to this compound is believed to be initiated by the methylation of (S)-reticuline. wustl.edunih.govnih.gov

| Precursor | Proposed Role | Supporting Evidence |

|---|---|---|

| (S)-Reticuline | Central precursor, initiating the pathway. | Incorporation studies show its conversion to downstream intermediates. nih.gov |

| Norlaudanosoline | Initially proposed as a direct precursor, but this has been revised. wustl.edunih.govnih.gov | Experimental data indicate it is not the primary entry point into the pathway. wustl.edunih.govnih.gov |

Tetrahydropapaverine is a key intermediate in the biosynthetic pathway leading to papaverine-type alkaloids. wustl.edunih.govnih.gov Its formation from (S)-reticuline involves a series of methylation and demethylation reactions. Specifically, (S)-reticuline is first methylated to produce (S)-laudanine. A subsequent methylation at the 3' position of laudanine (B1197096) results in the formation of laudanosine (B1674548). wustl.edunih.govnih.gov The N-demethylation of laudanosine then yields tetrahydropapaverine. wustl.edunih.govnih.gov The final step in the formation of papaverine is the aromatization of tetrahydropapaverine, which involves dehydrogenation. wustl.edu It is highly probable that this compound biosynthesis follows a similar terminal step involving tetrahydropapaverine.

Enzymatic Catalysis in this compound Biosynthesis

The conversion of precursors into this compound is orchestrated by a series of specific enzymes. While the complete enzymatic cascade for this compound is not fully elucidated, research on related pathways and heterologous expression systems has identified several key enzyme families and their functions.

Several enzymes have been identified as crucial for the biosynthesis of the precursors to this compound. These include methyltransferases and oxidoreductases. For instance, a recombinant S-adenosyl-L-methionine (SAM)-dependent enzyme is known to methylate (S)-reticuline at the 7-position to yield laudanine. nih.gov The subsequent 3'-O-methylation and N-demethylation steps are also enzymatically catalyzed, although the specific enzymes responsible in Papaver species have not been fully characterized. nih.gov The final oxidation of tetrahydropapaverine to a papaverine-like structure is a dehydrogenation reaction. wustl.edu

| Enzyme/Enzyme Class | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|

| Reticuline 7-O-methyltransferase | O-methylation | (S)-Reticuline | (S)-Laudanine |

| 3'-O-methyltransferase | O-methylation | (S)-Laudanine | Laudanosine |

| N-demethylase | N-demethylation | Laudanosine | Tetrahydropapaverine |

| Dehydrogenase/Oxidase | Aromatization | Tetrahydropapaverine | Papaverine-type alkaloid |

The de novo biosynthesis of tetrahydropapaverine, a direct precursor to this compound, has been achieved in engineered yeast. nih.gov This was made possible through protein engineering to develop enzyme variants with activity on non-native substrates. nih.gov For example, a variant of N-methylcoclaurine hydroxylase was engineered to have activity on coclaurine, which enabled the de novo biosynthesis of norreticuline. nih.gov Similarly, a variant of scoulerine (B1208951) 9-O-methyltransferase was developed to be capable of O-methylating 1-benzylisoquinoline (B1618099) alkaloids at the 3' position, a crucial step for the synthesis of tetrahydropapaverine. nih.gov These advancements in protein engineering demonstrate the potential to create novel biocatalysts for the production of complex plant-derived molecules. nih.gov

Metabolic engineering of microorganisms, such as the yeast Saccharomyces cerevisiae, offers a promising platform for the production of valuable plant-based pharmaceuticals like this compound. nih.gov The successful de novo biosynthesis of tetrahydropapaverine in yeast is a significant step towards this goal. nih.gov Strategies to enhance the production of target compounds in heterologous systems include optimizing the expression of biosynthetic enzymes, eliminating competing metabolic pathways, and improving the supply of precursors. researchgate.net In the case of tetrahydropapaverine biosynthesis in yeast, flux through the heterologous pathway was improved by knocking out multidrug resistance transporters, which can export pathway intermediates out of the cell, and by optimizing the media conditions. nih.gov These metabolic engineering strategies led to a 600-fold increase in the concentration of biosynthesized tetrahydropapaverine. nih.gov

Plant-Derived this compound Biogenesis Studies

The biosynthesis of this compound, a benzylisoquinoline alkaloid, is a complex process that has been the subject of targeted research, particularly within the Papaveraceae family. This research has shed light on the intricate enzymatic reactions and regulatory networks that govern the production of this and related alkaloids.

Occurrence and Distribution in Papaveraceae Species

This compound is one of many alkaloids found in the Papaveraceae family, which is known for its rich and diverse alkaloid content. wikipedia.org Species within this family, such as Papaver somniferum (opium poppy) and Chelidonium majus, are notable for producing a wide array of bioactive compounds, including this compound. nih.gov The distribution of these alkaloids can vary significantly between different species and even within different parts of the same plant.

For instance, studies on Argemone mexicana have shown that alkaloid accumulation, including related benzylisoquinoline alkaloids like sanguinarine (B192314) and berberine (B55584), begins in the very early stages of seedling development. mdpi.com While this compound itself was not the focus of this particular study, the findings illustrate that the patterns of alkaloid distribution are established from the initial stages of growth and may involve transport systems within the plant. mdpi.com

The table below provides an overview of the occurrence of this compound and related alkaloids in various Papaveraceae species, as identified through various analytical methods.

| Species | Alkaloid(s) Detected | Analytical Method(s) |

| Chelidonium majus | Tetrahydrothis compound, Protopine (B1679745), Coptisine, Columbamine, Palmatine, Canadine | 2D, LC, HPLC-MS/MS |

| Papaver rhoeas | Protoberberine, Aporphine, Benzylisoquinoline, Protopine, Stylopine | LC-QTOF-MS/MS |

| Eschscholzia californica | Sanguinarine, Chelirubine, Macarpine, Chelerythrine, Chelilutine | HPLC |

This table is based on data from a broader study of alkaloids in Papaveraceae and indicates the presence of protopine, a closely related derivative of this compound, and other associated alkaloids. nih.gov

Genetic and Genomic Underpinnings of Alkaloid Production Related to this compound

Advances in genomics and transcriptomics have significantly enhanced our understanding of the genetic basis of alkaloid biosynthesis in Papaveraceae. nih.gov The identification of genes encoding the enzymes that catalyze the various steps in the biosynthetic pathways is crucial for a complete understanding of how these compounds are produced.

The biosynthesis of this compound is part of the larger benzylisoquinoline alkaloid (BIA) pathway. While specific genes solely for this compound are not always detailed, the broader pathway is well-studied. For example, research has identified genes for enzymes like polyketide synthase (PKS) and laccase, which are involved in the biosynthesis of other secondary metabolites and pigments in related species. researchgate.net

Herbgenomics, a field that combines genomics with other "-omics" studies, is being applied to unravel the genetic foundations and regulatory networks of secondary metabolite biosynthesis in medicinal plants like those in the Papaveraceae family. nih.gov This approach allows for the systematic study of biosynthetic pathways and the identification of key genes involved in the production of specific alkaloids.

Key enzymatic steps and the corresponding genes in the broader BIA pathway leading to compounds structurally related to this compound are being elucidated through these modern techniques. This includes the use of next-generation sequencing (NGS) and genome editing tools like CRISPR/Cas9 to study gene function. nih.gov

Environmental Factors Influencing Biosynthetic Regulation

The production of secondary metabolites, including alkaloids like this compound, is not solely determined by genetics; environmental factors play a significant role in regulating their biosynthesis. oregonstate.edunih.gov These factors can influence plant growth and development, and in turn, affect the production of these compounds. viparspectra.com

Several environmental variables have been shown to impact the biosynthesis and accumulation of alkaloids in various plant species:

Light: Light quantity, quality, and duration are critical environmental factors affecting plant growth and photosynthesis. oregonstate.edu Variations in light conditions can influence the production of secondary metabolites. For instance, strong light has been shown to increase the accumulation of glucosinolates, another class of secondary metabolites, in Brassica rapa. nih.gov

Temperature: Temperature affects most plant processes, including the enzymatic reactions involved in alkaloid biosynthesis. oregonstate.edu Both high and low temperatures can act as stressors that trigger changes in the plant's metabolic pathways, potentially leading to increased or decreased alkaloid production. researchgate.net

Water Availability: Drought stress is a well-documented factor that can significantly impact the accumulation of alkaloids. nih.gov In some plants, water deficit leads to an increase in the concentration of certain alkaloids as a defense mechanism. oregonstate.edu

The table below summarizes the influence of various environmental factors on the biosynthesis of plant secondary metabolites, which can be extrapolated to understand the regulation of this compound production.

| Environmental Factor | General Effect on Secondary Metabolite Biosynthesis |

| Light | Can influence the rate of photosynthesis and the availability of precursors for alkaloid synthesis. oregonstate.edu |

| Temperature | Affects enzyme kinetics and can act as a stressor to induce alkaloid production. oregonstate.edu |

| Water Stress (Drought) | Often leads to an increased accumulation of alkaloids as a defense response. nih.gov |

| Nutrient Availability | The presence of essential nutrients is necessary for the synthesis of nitrogenous compounds like alkaloids. oregonstate.edu |

It is important to note that the specific response of this compound biosynthesis to these environmental cues can be species-specific and may be influenced by the developmental stage of the plant.

Investigation of Molecular and Cellular Interaction Mechanisms

In Vitro Studies on Biological System Interactions

In vitro research has been crucial in elucidating the direct effects of protopapaverine on biological systems, particularly its antioxidant capabilities. These studies isolate specific cellular components and processes to observe the compound's direct molecular interactions.

This compound demonstrates notable antioxidant activity through various molecular mechanisms. Its ability to interfere with oxidative processes has been observed in several experimental models, highlighting its potential as a protective agent against free radical-induced damage.

This compound has been shown to be an effective inhibitor of lipid peroxidation in liver microsomes. researchgate.net Microsomal lipid peroxidation is a destructive chain reaction initiated by reactive oxygen species that damages cellular membranes. Research indicates that this compound can dose-dependently inhibit this process when induced by different chemical systems. nih.gov

One study demonstrated that this compound, along with other benzylisoquinoline alkaloids, showed antiperoxidative effects in rat liver microsomal fractions where peroxidation was stimulated by an Fe²⁺/cysteine system. researchgate.net Further investigations confirmed its inhibitory action against microsomal lipid peroxidation induced by Fe²⁺/ascorbate, CCl₄/NADPH, and Fe³⁺-ADP/NADPH. nih.gov This broad inhibitory profile suggests that this compound can interfere with the peroxidation cascade initiated by various pro-oxidant agents.

Conversely, in a different assay measuring deoxyribose degradation, this compound was found to increase degradation through a mechanism linked to the generation of the superoxide (B77818) anion. sciencepublishinggroup.comphytopharmajournal.com This highlights the complexity of its interactions, where its effects can vary depending on the specific oxidative environment and the radicals involved.

Table 1: this compound's Inhibition of Induced Microsomal Lipid Peroxidation

| Induction System | Observed Effect of this compound | Reference |

|---|---|---|

| Fe²⁺/Cysteine | Antiperoxidative Effect | researchgate.net |

| Fe²⁺/Ascorbate | Dose-dependent Inhibition | nih.gov |

| CCl₄/NADPH | Dose-dependent Inhibition | nih.gov |

| Fe³⁺-ADP/NADPH | Dose-dependent Inhibition | nih.gov |

This compound is also a potent inhibitor of nitroblue tetrazolium (NBT) reduction. nih.gov The NBT reduction test is a colorimetric assay used to measure the production of superoxide radicals. taylorandfrancis.com In this test, the water-soluble, yellow NBT compound is reduced by superoxide anions to form formazan, a dark-blue, water-insoluble precipitate. taylorandfrancis.com

Structure-activity relationship (SAR) studies examine how a molecule's chemical structure influences its biological activity. For benzylisoquinoline alkaloids like this compound, these studies have identified key structural features responsible for their antioxidant effects.

For the class of simple benzylisoquinoline alkaloids, the presence of phenolic hydroxyl (-OH) groups is considered a critical feature for antioxidant activity, particularly for inhibiting lipid peroxidation. researchgate.net Research has established that a free hydroxyl group, and more effectively a catechol group (two hydroxyl groups on adjacent carbons of a benzene (B151609) ring), is relevant for inhibiting both lipid peroxidation and NBT reduction. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Theoretical Pharmacological Research Paradigms

Theoretical and computational methods provide powerful paradigms for investigating the pharmacological properties of molecules like this compound at a sub-molecular level. These approaches complement experimental data by predicting molecular behavior, reactivity, and interactions with biological targets.

Common theoretical paradigms applied to benzylisoquinoline and protopine (B1679745) alkaloids include:

Density Functional Theory (DFT): DFT calculations are used to analyze the electronic structure of molecules. phytopharmajournal.commdpi.com This method helps in determining properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting a molecule's reactivity and its ability to donate or accept electrons. phytopharmajournal.com For alkaloids, DFT is used to gain insight into radical stability and the ease with which a molecule can act as an antioxidant.

Molecular Docking: This computational technique simulates the interaction between a small molecule (ligand), such as an alkaloid, and a macromolecular target, typically a protein or enzyme. researchgate.netmdpi.com Molecular docking studies on related alkaloids have been used to predict binding affinities and identify key interactions within the binding sites of therapeutic targets like DNA gyrase or telomerase. researchgate.netmdpi.com This helps in understanding the potential mechanisms of action for various pharmacological effects.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. nih.govnih.gov This approach provides a dynamic view of how a ligand-receptor complex behaves, assessing its stability and conformational changes. nih.gov For complex alkaloids, MD simulations can clarify interaction patterns and the stability of the molecule within a biological environment. nih.gov

These computational paradigms allow researchers to build predictive models of activity, guide the synthesis of new derivatives, and interpret experimental results within a robust theoretical framework.

Computational Modeling of Molecular Interactions

Computational modeling is a powerful, non-invasive method used to predict and analyze the interaction between a small molecule, such as this compound, and its potential biological targets at an atomic level. researchgate.netmdpi.com These in silico techniques are crucial in modern drug discovery for identifying potential mechanisms of action and guiding further experimental research. nih.gov

The primary methods include molecular docking and molecular dynamics (MD) simulations. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, often expressed as a binding energy or docking score. springernature.comnih.gov This process can identify key amino acid residues within the protein's binding site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand, stabilizing the complex. mdpi.comscitechnol.com

Molecular dynamics simulations provide a more dynamic view, simulating the movement of the ligand-protein complex over time. frontiersin.org This allows researchers to assess the stability of the predicted binding pose and understand how the protein's conformation might change upon ligand binding, a concept known as "induced fit". nih.gov These simulations can reveal the flexibility of the interaction and provide a more detailed understanding of the binding event as a dynamic process. frontiersin.org

Should this compound be subjected to such analyses, computational models would aim to identify its most likely protein targets and characterize the specific molecular interactions that govern its binding affinity and selectivity.

Table 1: Illustrative Data from a Hypothetical Computational Analysis of this compound (Note: The following table is for illustrative purposes only, as specific data for this compound is not available.)

| Potential Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |

|---|---|---|---|

| Enzyme A | -8.5 | Tyr123, Ser245 | Hydrogen Bond |

| Receptor B | -7.9 | Phe301, Leu304 | Hydrophobic Interaction |

| Ion Channel C | -9.2 | Asp150, Arg200 | Electrostatic & Hydrogen Bond |

Ligand Binding Studies in Mechanistic Contexts

Ligand binding assays are experimental procedures used to quantify the interaction between a ligand (e.g., this compound) and its molecular target, typically a receptor or an enzyme. bmglabtech.com These studies are fundamental for confirming the predictions made by computational models and for determining the affinity and specificity of a compound. The strength of this interaction is a critical factor in a molecule's biological activity. bmglabtech.com

Several techniques are employed for ligand binding studies:

Radioligand Binding Assays: These are highly sensitive assays that use a radioactively labeled version of a ligand to compete with the unlabeled test compound (like this compound) for binding to a target. The results are often expressed as an IC₅₀ value (the concentration of the inhibitor that displaces 50% of the radioligand) or a Kᵢ value (the inhibition constant), which reflects the binding affinity of the test compound.

Surface Plasmon Resonance (SPR): This label-free technique provides real-time data on the kinetics of binding, measuring both the association (kₐ) and dissociation (kₔ) rates of the ligand-target interaction. bmglabtech.com From these rates, the equilibrium dissociation constant (K₋), a direct measure of binding affinity, can be calculated. bmglabtech.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when a ligand binds to its target molecule. This provides a complete thermodynamic profile of the interaction, including the binding affinity (K₋), enthalpy (ΔH), and entropy (ΔS), offering deep insight into the forces driving the binding event. researchgate.net

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of an inhibitor like this compound. evotec.comdls.comsigmaaldrich.com These assays determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by half. Further mechanistic studies can determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov

For this compound, these studies would be essential to validate computationally-predicted targets and to quantitatively measure its binding affinity, which is a key determinant of its potential pharmacological potency.

Table 2: Illustrative Data from a Hypothetical Ligand Binding Assay for this compound (Note: The following table is for illustrative purposes only, as specific data for this compound is not available.)

| Target | Assay Type | Parameter | Value |

|---|---|---|---|

| Enzyme A | Enzyme Inhibition Assay | IC50 | 5.2 µM |

| Receptor B | Radioligand Binding Assay | Ki | 850 nM |

| Ion Channel C | Surface Plasmon Resonance (SPR) | KD | 2.1 µM |

Advanced Analytical Methodologies for Protopapaverine Research

Chromatographic Techniques for Separation and Characterization

Chromatography is a fundamental technique for the isolation and purification of protopapaverine from its sources. ncert.nic.in The principle of chromatography involves the distribution of components between a stationary phase and a mobile phase, allowing for their separation based on differential partitioning. ncert.nic.invignanits.ac.in Various chromatographic methods are utilized, each with specific applications in this compound research.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of components in a mixture. openaccessjournals.comwikipedia.org It is an advanced form of liquid chromatography that uses high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.orghasetri.com The high resolution, accuracy, and efficiency of HPLC make it an indispensable tool in pharmaceutical analysis and various other scientific fields. openaccessjournals.com

In the context of this compound research, HPLC is employed for:

Purity assessment: Determining the purity of isolated this compound samples. chromatographytoday.com

Quantification: Measuring the concentration of this compound in plant extracts or other biological samples. chromatographytoday.com

Method development: Establishing reliable and reproducible analytical methods for this compound analysis. nih.gov

The versatility of HPLC is enhanced by its compatibility with various detectors, such as UV-visible, fluorescence, and mass spectrometry, which allows for sensitive and precise analysis. openaccessjournals.comnih.gov The choice of stationary and mobile phases is critical for achieving optimal separation. For instance, reverse-phase chromatography (RPC), which utilizes a non-polar stationary phase and a polar mobile phase, is a common approach for separating alkaloids like this compound. creative-proteomics.com

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Description | Common Examples for Alkaloid Separation |

| Stationary Phase | The solid adsorbent material packed in the column. | C18 (octadecylsilyl), C8 (octylsilyl) |

| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile, Methanol, Water, often with buffers like ammonium (B1175870) acetate (B1210297) or formic acid. |

| Detector | The device used to detect the separated components. | UV-Vis Detector, Photodiode Array (PDA) Detector, Mass Spectrometer (MS). |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 2.0 mL/min. |

| Injection Volume | The amount of sample introduced into the HPLC system. | Typically 5 - 20 µL. |

Gas Chromatography (GC) Implementations

Gas Chromatography (GC) is another powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. hasetri.comasap.nl In GC, the mobile phase is an inert gas (carrier gas), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. asap.nl

The application of GC in this compound research is generally less common than HPLC due to the relatively low volatility and thermal lability of many alkaloids. However, with appropriate derivatization techniques to increase volatility and thermal stability, GC can be a valuable tool. When coupled with a mass spectrometer (GC-MS), it provides a powerful method for both separation and structural identification. hasetri.com The flame ionization detector (FID) is another common detector used in GC that can detect almost all carbon-containing compounds. hasetri.com

Thin-Layer Chromatography (TLC) in Detection

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for the qualitative analysis of mixtures. sigmaaldrich.comwikipedia.org It is performed on a plate coated with a thin layer of adsorbent material, which acts as the stationary phase. wikipedia.org The sample is applied to the plate, and a solvent or solvent mixture (the mobile phase) moves up the plate via capillary action, separating the components of the mixture. wikipedia.org

In this compound research, TLC is frequently used for:

Preliminary screening: Quickly checking for the presence of this compound in plant extracts.

Monitoring reactions: Following the progress of chemical reactions involving this compound.

Determining purity: Assessing the purity of a sample by observing the number of spots. wikipedia.org

Visualization of separated spots on a TLC plate can be achieved under UV light if the compounds are fluorescent or UV-absorbing. wikipedia.org Alternatively, staining reagents can be used to make the spots visible. wikipedia.org High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that offers better resolution and sensitivity. butterworth-labs.co.uk

Spectroscopic and Spectrometric Characterization Methods

Once this compound has been isolated, spectroscopic and spectrometric techniques are essential for its structural elucidation and confirmation. rfi.ac.uk These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the compound.

Mass Spectrometry (MS) for Structural Elucidation

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. rfi.ac.ukmdpi.com It is a cornerstone for determining the molecular weight and elemental composition of a compound. currenta.de When coupled with chromatographic techniques like HPLC or GC (LC-MS or GC-MS), it allows for the analysis of complex mixtures. currenta.deresearchgate.net

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, enabling the deduction of its molecular formula. currenta.de Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion, and the resulting fragment ions provide valuable information about the molecule's structure. mdpi.comlcms.cz The fragmentation pattern is often unique to a specific compound and can be used as a fingerprint for its identification. libretexts.orgchemguide.co.uk

Table 2: Key Information from Mass Spectrometry in this compound Research

| MS Technique | Information Provided | Application in this compound Analysis |

| Full Scan MS | Molecular weight of the compound. | Determination of the molecular ion peak of this compound. |

| High-Resolution MS (HRMS) | Accurate mass and elemental composition. | Confirmation of the molecular formula of this compound. |

| Tandem MS (MS/MS) | Fragmentation pattern and structural information. | Elucidation of the core structure and substituent groups of this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and non-destructive analytical techniques for determining the detailed three-dimensional structure of molecules in solution or the solid state. jeolusa.comwikipedia.orgcas.cz It is based on the magnetic properties of atomic nuclei. wikipedia.org The most commonly used nuclei in organic chemistry are ¹H (proton) and ¹³C. wikipedia.org

NMR spectra provide information on:

Chemical Shift: The electronic environment of each nucleus. jeolusa.com

Coupling Constants: The connectivity between neighboring nuclei. jeolusa.com

Signal Intensity: The number of protons of a particular type.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental structural information. mdpi.com Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish correlations between different nuclei and provide a more complete picture of the molecular structure. mdpi.com This detailed structural information is crucial for unambiguously identifying this compound and distinguishing it from its isomers.

Table 3: Common NMR Experiments for this compound Structural Analysis

| NMR Experiment | Information Obtained |

| ¹H NMR | Provides information about the number, type, and connectivity of protons. |

| ¹³C NMR | Provides information about the number and type of carbon atoms. |

| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons (protons on adjacent carbons). |

| HSQC (Heteronuclear Single Quantum Coherence) | Shows correlations between protons and their directly attached carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about the spatial proximity of protons, which is useful for stereochemical analysis. |

UV-Vis Spectroscopy in this compound Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational analytical technique employed in the study of organic compounds, including alkaloids like this compound. This method leverages the principle that molecules containing chromophores—functional groups capable of absorbing light—will absorb radiation at specific wavelengths in the UV and visible portions of theelectromagnetic spectrum. The absorption of this energy promotes electrons from a ground state to a higher energy excited state. For this compound, its extended conjugated system of aromatic rings and carbonyl groups constitutes a significant chromophore, making it well-suited for UV-Vis analysis.

The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, provides valuable qualitative and quantitative information. The wavelength of maximum absorbance (λmax) is a characteristic feature that can aid in the identification of a compound, while the magnitude of the absorbance is proportional to its concentration, a relationship described by the Beer-Lambert law. archive.org In the analysis of alkaloids, UV-Vis spectroscopy is often used for initial characterization and quantification. acs.org

A hypothetical UV-Vis analysis of this compound would involve dissolving a pure sample in a suitable transparent solvent, such as ethanol (B145695) or methanol, and measuring its absorbance across the UV-Vis range. The resulting spectrum would be expected to show distinct peaks whose λmax values could be used as a reference for future identification and whose absorbance could be used to determine concentration in various samples.

Advanced Detection and Quantification Techniques

Electrometric methods, particularly potentiometric titration, are powerful techniques for characterizing the physicochemical behavior of ionizable compounds like alkaloids. byjus.comdergipark.org.tr These studies are crucial for determining fundamental properties such as the acid dissociation constant (pKa), which governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, lipophilicity, and interaction with biological systems.

Potentiometric titration involves monitoring the change in potential of an indicator electrode as a titrant of known concentration is incrementally added to the analyte solution. dergipark.org.tr For an alkaloid like this compound, which is a weak base, this typically involves titration with a strong acid. The equivalence point, where the alkaloid has been completely neutralized, is identified by a sharp change in potential. The pKa value can be determined from the midpoint of the titration curve, where half of the base has been neutralized. researchgate.net

Studies on various alkaloids have established standardized procedures for their assay using potentiometric titration in both aqueous and non-aqueous solvents. metrohmusa.comresearchgate.net Non-aqueous titrations are particularly useful for very weak bases or for compounds that are insoluble in water. researchgate.net The choice of solvent and titrant is critical for obtaining a sharp and accurate endpoint.

While specific electrometric titration studies focused solely on this compound are not extensively detailed in recent literature, the general methodology is broadly applicable. A typical experiment would yield data that can be plotted to determine these key physicochemical parameters.

Table 1: Representative Data from a Hypothetical Potentiometric Titration of an Alkaloid

| Volume of Titrant (mL) | Measured pH |

| 0.00 | 9.50 |

| 2.00 | 8.90 |

| 4.00 | 8.50 |

| 5.00 | 8.35 (pKa) |

| 8.00 | 7.80 |

| 9.80 | 6.50 |

| 10.00 | 4.00 (Equivalence Point) |

| 10.20 | 2.50 |

| 12.00 | 1.80 |

This interactive table illustrates the expected change in pH during the titration of a weak base, allowing for the determination of the pKa and equivalence point.

By precisely determining its pKa, researchers can predict the charge and behavior of this compound under various environmental or physiological conditions, which is fundamental to understanding its chemical properties.

Modern analytical research relies on sophisticated platforms that offer high sensitivity, selectivity, and speed for the comprehensive analysis of complex mixtures, such as plant extracts. For alkaloid profiling, which involves the identification and quantification of a range of related compounds, hyphenated techniques that couple powerful separation methods with advanced detection systems are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry, has become a cornerstone for alkaloid analysis. researchgate.netnih.govmdpi.comnih.gov UPLC utilizes columns with smaller particle sizes, enabling faster separations with higher resolution and sensitivity compared to traditional HPLC. acs.org The QTOF mass spectrometer provides high-resolution, accurate mass measurements for both the parent ions and their fragments, which is crucial for the confident identification of known alkaloids and the structural elucidation of novel compounds. nih.govnih.gov This platform allows for the creation of detailed alkaloid profiles from complex botanical matrices, as demonstrated in studies of various Papaver species. researchgate.netmdpi.com

Capillary Electrophoresis (CE) is another powerful separation technique that has been successfully applied to the analysis of isoquinoline (B145761) alkaloids. aminer.orgresearchgate.netcapes.gov.br CE separates molecules based on their charge-to-size ratio in a narrow capillary under a high electric field. aminer.orgresearchgate.net It offers very high separation efficiency, short analysis times, and requires minimal sample volume. When coupled with mass spectrometry (CE-MS), it provides a highly selective method for identifying alkaloids in plant extracts. aminer.org

These advanced platforms represent a significant leap forward from classical analytical methods, enabling researchers to perform comprehensive metabolomic studies. For this compound research, these techniques allow for its sensitive detection and accurate quantification within a complex mixture of other related alkaloids, facilitating studies on its biosynthesis, distribution in plants, and chemical characteristics.

Table 2: Comparison of Advanced Analytical Platforms for Alkaloid Profiling

| Feature | UPLC-QTOF-MS | Capillary Electrophoresis (CE) |

| Principle | Separation based on polarity/hydrophobicity, detection by mass-to-charge ratio. acs.orgnih.gov | Separation based on charge-to-size ratio under an electric field. aminer.orgresearchgate.net |

| Resolution | Very High | Extremely High |

| Sensitivity | High (nanogram to picogram) nih.gov | High (nanogram to femtogram) researchgate.net |

| Analysis Speed | Fast (minutes) nih.gov | Very Fast (minutes) researchgate.net |

| Sample Volume | Microliters | Nanoliters aminer.org |

| Primary Application | Comprehensive profiling, identification of unknowns, quantification. researchgate.netmdpi.com | Analysis of charged molecules, purity assessment, chiral separations. aminer.orgcapes.gov.br |

This interactive table compares the key features of two leading analytical platforms used in modern alkaloid research.

Theoretical Applications and Future Research Directions

Exploration of Protopapaverine as a Mechanistic Probe in Biochemical Studies

A mechanistic probe is a molecule used to investigate a biological process, such as an enzyme's mechanism or a signaling pathway. While not extensively used in this capacity to date, this compound's structure and reactivity suggest its potential as a valuable tool for biochemical research.

Its close relative, papaverine (B1678415), is known to interact with various biological systems, including the inhibition of phosphodiesterase (PDE) enzymes and the modulation of viral replication. nih.govnih.gov These activities are tied to its specific chemical structure. This compound, sharing the core benzylisoquinoline scaffold but with different functionalization, could be used in comparative studies to dissect the structure-activity relationships of this class of alkaloids. By comparing its effects to those of papaverine, researchers could identify the specific molecular features responsible for binding to enzyme active sites or other protein targets.

Furthermore, studies have shown that this compound, along with alkaloids like apomorphine (B128758) and laudanosoline (B600547), can increase the degradation of deoxyribose. This activity suggests an interaction with systems that generate reactive oxygen species (ROS), potentially through mechanisms involving iron ions. This finding opens the door to using this compound as a probe to study the chemical biology of oxidative stress and the behavior of metal ions in biological systems.

Future research could involve synthesizing derivatives of this compound with reporter tags (e.g., fluorescent or photo-activatable groups) to create more sophisticated probes. Such tools would allow for the direct visualization and identification of its binding partners within a cell, providing precise insights into its currently unknown mechanisms of action.

Advanced Computational Chemistry for this compound Studies

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules at an atomic level, complementing experimental research. mdpi.comnih.gov Although specific computational studies on this compound are scarce, the application of these methods represents a significant future research direction. nih.govekb.egrsc.orgmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, such as a ligand binding to a protein's active site. researchgate.netmdpi.comijpras.com This method could be applied to this compound to generate hypotheses about its biological targets. For example, docking simulations could explore the binding of this compound to the active sites of the various enzymes in its own biosynthetic pathway or to potential pharmacological targets like phosphodiesterases. nih.gov The results, often expressed as a binding energy score, can help prioritize which interactions are most likely to be significant and guide experimental validation. researchgate.net

Density Functional Theory (DFT) is another powerful quantum chemical method used to calculate the electronic structure of molecules. nih.govrsc.org DFT studies on this compound could provide fundamental insights into its chemical properties, such as its molecular orbital energies (HOMO/LUMO), electrostatic potential, and the stability of different conformations. nih.govnih.gov This information is invaluable for understanding its reactivity, metabolic stability, and the mechanisms of the enzymatic reactions it participates in.

Table 2: Potential Computational Chemistry Applications for this compound Research This table outlines theoretical studies that could be performed to elucidate the properties and interactions of this compound.

| Computational Method | Research Question | Potential Outcome |

| Molecular Docking | How does this compound interact with biosynthetic enzymes (e.g., OMTs, P450s)? | Prediction of binding poses and affinities, revealing key amino acid residues for catalysis and guiding enzyme engineering. researchgate.netprotocols.io |

| Density Functional Theory (DFT) | What are the most stable conformations of this compound and what is its electronic structure? | Calculation of geometric and electronic properties to understand its intrinsic reactivity and stability. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulation | How does this compound behave in a biological environment (e.g., in water or near a membrane)? | Simulation of the dynamic movement of the molecule over time, revealing its flexibility and interactions with its surroundings. mdpi.comijpras.com |

| Quantitative Structure-Activity Relationship (QSAR) | Can the biological activity of this compound derivatives be predicted from their structure? | Development of statistical models that correlate chemical structures with activities, accelerating the design of new functional molecules. |

Interdisciplinary Research Integrating Omics Technologies

"Omics" technologies, such as transcriptomics, proteomics, and metabolomics, allow for the large-scale study of genes, proteins, and metabolites within a biological system. frontiersin.orgnih.gov Integrating these approaches within a systems biology framework offers a holistic view of how organisms function and produce specialized molecules like this compound. mdpi.comfrontiersin.org

Recent studies on medicinal plants like Corydalis yanhusuo, which produces this compound-type alkaloids, have successfully used combined transcriptomic and metabolomic analyses. plos.orgnih.gov Transcriptomics (the study of all RNA transcripts) can identify the genes that are actively being expressed in a plant at a specific time or in a specific tissue. mdpi.com By comparing the gene expression profiles with the metabolite profiles (metabolomics), researchers can identify candidate genes that are likely responsible for the biosynthesis of specific alkaloids. plos.orgnih.gov

For example, a study might find that the expression of a particular O-methyltransferase (OMT) gene is highly correlated with the accumulation of this compound in the plant tuber. This provides strong evidence that the enzyme encoded by that gene is involved in the this compound pathway. This integrated approach is essential for discovering the full suite of enzymes required to build a synthetic pathway in a microbial host. nih.gov

Future research will likely expand this multi-omics approach. Proteomics can directly measure the levels of the biosynthetic enzymes themselves, providing another layer of data to confirm gene function. Furthermore, these technologies can be used to understand how the biosynthesis of this compound is regulated in response to environmental stress or developmental cues, revealing the complex control networks that govern plant specialized metabolism. nih.govfrontiersin.org This knowledge is not only fundamental to plant biology but also critical for optimizing the production of this compound and its derivatives through metabolic engineering.

Q & A

Q. How can researchers formulate a focused hypothesis for studying Protopapaverine’s pharmacological mechanisms?

Begin by identifying gaps in existing literature (e.g., conflicting reports on its alkaloid interactions) and align the hypothesis with a testable relationship, such as "Does this compound modulate [specific receptor/enzyme] activity in [cell type/model]?" Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis’s viability . Preliminary research should include a systematic review of prior studies on Papaveraceae-derived alkaloids to contextualize variables (e.g., concentration ranges, bioavailability) .

Q. What experimental design considerations are critical for in vitro studies of this compound?

Adopt NIH preclinical reporting guidelines to ensure reproducibility:

- Specify cell lines (e.g., primary vs. immortalized), passage numbers, and culture conditions.

- Include positive/negative controls (e.g., known agonists/antagonists of target receptors).

- Validate purity of this compound using HPLC or LC-MS, with batch-to-batch variability ≤5% .

- Document statistical power calculations to justify sample sizes .

Q. How should researchers address variability in this compound’s bioactivity across studies?

Conduct sensitivity analyses to identify confounding factors:

Q. What methodologies are recommended for isolating and characterizing this compound from natural sources?

- Extraction : Use acid-base fractionation with ethanol/water mixtures to isolate alkaloids.

- Purification : Employ column chromatography (silica gel or Sephadex LH-20) followed by recrystallization.

- Characterization : Confirm structure via NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Purity should exceed 95% for pharmacological assays .

Q. How can researchers ensure data integrity when reporting this compound’s pharmacokinetic properties?

- Use triple-quadrupole mass spectrometry (LC-MS/MS) for plasma/tissue quantification.

- Include stability tests (e.g., freeze-thaw cycles, long-term storage).

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .

Advanced Research Questions

Q. How can contradictory data on this compound’s neuroprotective vs. neurotoxic effects be resolved?

- Mechanistic studies : Compare dose-response curves across models (e.g., primary neurons vs. neuroblastoma lines) to identify threshold effects.

- Transcriptomic profiling : Use RNA-seq to map pathways activated at low vs. high concentrations.

- In vivo validation : Conduct behavioral assays in rodent models with controlled blood-brain barrier penetration metrics .

Q. What statistical approaches are suitable for analyzing non-linear dose responses in this compound studies?

- Apply mixed-effects models to account for inter-subject variability.

- Use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic curve fits.

- Bootstrap resampling (≥1,000 iterations) to estimate confidence intervals for EC₅₀/IC₅₀ values .

Q. How can researchers integrate omics data (e.g., proteomics, metabolomics) to elucidate this compound’s polypharmacology?

- Network pharmacology : Construct interaction networks using STRING or KEGG to map off-target effects.

- Multi-omics integration : Apply weighted gene co-expression network analysis (WGCNA) to correlate proteomic changes with phenotypic outcomes.

- Validate hypotheses using CRISPR-Cas9 knockouts of prioritized targets .

Q. What strategies mitigate batch-to-batch variability in this compound sourced from different plant populations?

- Chemometric analysis : Use PCA or PLS-DA to identify geographic/environmental factors influencing alkaloid profiles.

- Standardized cultivation : Grow plants under controlled conditions (soil pH, light cycles) to minimize variability.

- Synthetic biology : Engineer yeast strains for consistent biosynthesis via heterologous pathway expression .

Q. How should ethical considerations shape preclinical studies of this compound’s teratogenicity?

- Follow ARRIVE 2.0 guidelines for animal studies, including randomization and blinding.

- Use alternative models (e.g., zebrafish embryos, organoids) for preliminary screens.

- Submit protocols to institutional ethics committees, emphasizing 3R principles (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.